(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
- Dihydropinidine
Uniqueness
(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2R,6S)-6-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
InChI Key |
WEJSMUPIMJAVAK-VZXYPILPSA-N |
Isomeric SMILES |
C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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